3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
Brand Name:
Vulcanchem
CAS No.:
109347-94-6
VCID:
VC21268554
InChI:
InChI=1S/C17H17BrFN3O3/c18-13-14-10(7-12(19)15(13)21-5-3-20-4-6-21)16(23)11(17(24)25)8-22(14)9-1-2-9/h7-9,20H,1-6H2,(H,24,25)
SMILES:
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Br)N4CCNCC4)F)C(=O)O
Molecular Formula:
C17H17BrFN3O3
Molecular Weight:
410.2 g/mol
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
CAS No.: 109347-94-6
Cat. No.: VC21268554
Molecular Formula: C17H17BrFN3O3
Molecular Weight: 410.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109347-94-6 |
|---|---|
| Molecular Formula | C17H17BrFN3O3 |
| Molecular Weight | 410.2 g/mol |
| IUPAC Name | 8-bromo-1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H17BrFN3O3/c18-13-14-10(7-12(19)15(13)21-5-3-20-4-6-21)16(23)11(17(24)25)8-22(14)9-1-2-9/h7-9,20H,1-6H2,(H,24,25) |
| Standard InChI Key | KRKGVKYQENDSEV-UHFFFAOYSA-N |
| SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Br)N4CCNCC4)F)C(=O)O |
| Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Br)N4CCNCC4)F)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator